molecular formula C8H18SSn B1584479 Di-n-butyltin sulfide CAS No. 4253-22-9

Di-n-butyltin sulfide

Cat. No.: B1584479
CAS No.: 4253-22-9
M. Wt: 265.01 g/mol
InChI Key: JJPZOIJCDNHCJP-UHFFFAOYSA-N
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Description

Di-n-butyltin sulfide is an organotin compound with the chemical formula C₈H₁₈SSn. It is a chemical intermediate used in various industrial applications. This compound is known for its catalytic properties and stability, making it valuable in polymerization reactions and as a stabilizer for vinyl resins .

Preparation Methods

Synthetic Routes and Reaction Conditions

Di-n-butyltin sulfide can be synthesized through the reaction of di-n-butyltin dichloride with hydrogen sulfide. The reaction typically occurs under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the careful handling of reagents and maintaining specific reaction conditions to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

Di-n-butyltin sulfide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include hydrogen sulfide, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions include various organotin oxides, reduced organotin compounds, and substituted organotin derivatives .

Scientific Research Applications

Di-n-butyltin sulfide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific catalytic properties and stability in various chemical reactions. Its ability to act as both a catalyst and stabilizer makes it versatile in industrial applications. Additionally, its potential in biomedical research sets it apart from other organotin compounds .

Properties

IUPAC Name

dibutyl(sulfanylidene)tin
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C4H9.S.Sn/c2*1-3-4-2;;/h2*1,3-4H2,2H3;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJPZOIJCDNHCJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](=S)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18SSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0052095
Record name Dibutylthioxostannane
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Molecular Weight

265.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Stannane, dibutylthioxo-
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CAS No.

4253-22-9
Record name Dibutyltin mercaptide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4253-22-9
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Record name Dibutylthioxostannane
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Record name Dibutylthioxostannane
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Record name Stannane, dibutylthioxo-
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Record name Dibutylthioxostannane
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Record name Dibutylthioxostannane
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Record name DIBUTYLTHIOXOSTANNANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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